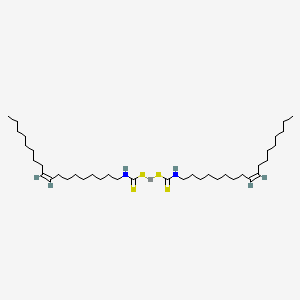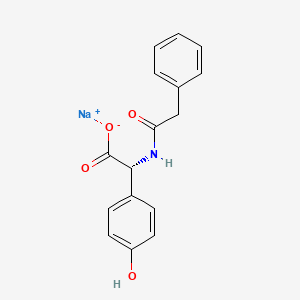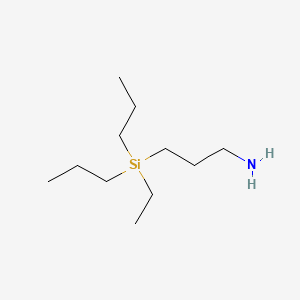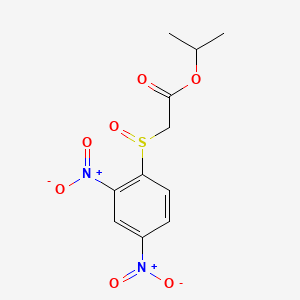
Acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, 1-methylethyl ester is a complex organic compound with a unique structure that includes a sulfinyl group attached to a 2,4-dinitrophenyl ring and an ester linkage to an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, 1-methylethyl ester typically involves the reaction of 2,4-dinitrophenylsulfinyl chloride with isopropyl acetate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester linkage. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The nitro groups on the phenyl ring can be reduced to amino groups using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Tin(II) chloride, iron powder, acidic conditions.
Substitution: Acidic or basic hydrolysis.
Major Products
Oxidation: Acetic acid, ((2,4-dinitrophenyl)sulfonyl)-, 1-methylethyl ester.
Reduction: Acetic acid, ((2,4-diaminophenyl)sulfinyl)-, 1-methylethyl ester.
Substitution: 2,4-Dinitrophenylsulfinyl acetic acid and isopropanol.
Applications De Recherche Scientifique
Acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, 1-methylethyl ester has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, 1-methylethyl ester involves its interaction with molecular targets such as enzymes and proteins. The sulfinyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modification of their activity. The nitro groups on the phenyl ring can also participate in redox reactions, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, ((2,4-dinitrophenyl)sulfonyl)-, 1-methylethyl ester: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Acetic acid, ((2,4-diaminophenyl)sulfinyl)-, 1-methylethyl ester: Similar structure but with amino groups instead of nitro groups.
Uniqueness
Acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, 1-methylethyl ester is unique due to the presence of both the sulfinyl group and the 2,4-dinitrophenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
139326-47-9 |
|---|---|
Formule moléculaire |
C11H12N2O7S |
Poids moléculaire |
316.29 g/mol |
Nom IUPAC |
propan-2-yl 2-(2,4-dinitrophenyl)sulfinylacetate |
InChI |
InChI=1S/C11H12N2O7S/c1-7(2)20-11(14)6-21(19)10-4-3-8(12(15)16)5-9(10)13(17)18/h3-5,7H,6H2,1-2H3 |
Clé InChI |
VOYHCCXTQOEMPG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)CS(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



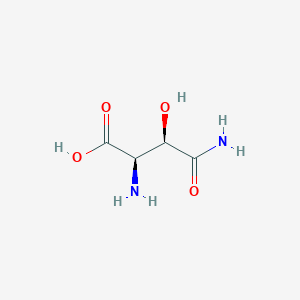

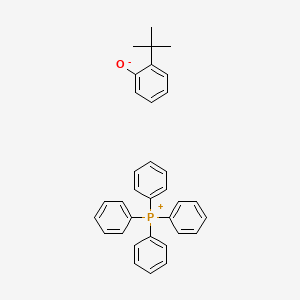
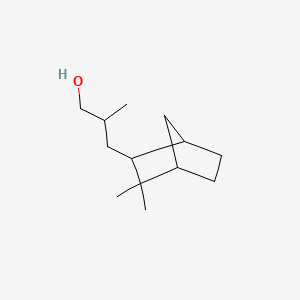



![1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one](/img/structure/B12672652.png)

